1-Butanamine, N-propyl-
Overview
Description
1-Butanamine, N-propyl- is an organic compound with the molecular formula C₇H₁₇N. It is also known by other names such as N-Butyl-N-propylamine and N-Propylbutylamine . This compound belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
1-Butanamine, N-propyl- can be synthesized through various methods. One common synthetic route involves the alkylation of butylamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
C₄H₉NH₂ + C₃H₇X → C₇H₁₇N + HX
where C₄H₉NH₂ is butylamine, C₃H₇X is a propyl halide (such as propyl chloride), and HX is the byproduct (such as hydrochloric acid). The reaction is usually carried out in the presence of a base like sodium hydroxide to neutralize the acid formed .
Industrial production methods may involve similar alkylation reactions but on a larger scale, using continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Butanamine, N-propyl- undergoes various chemical reactions typical of amines. Some of the key reactions include:
Oxidation: Amines can be oxidized to form nitro compounds or amine oxides. For example, oxidation with hydrogen peroxide can yield the corresponding amine oxide.
Reduction: Reduction of nitro compounds or nitriles can produce amines. 1-Butanamine, N-propyl- itself is not typically reduced further.
Substitution: Amines can undergo nucleophilic substitution reactions. For instance, reacting with acyl chlorides can form amides.
Condensation: Amines can condense with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butanamine, N-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-propyl- involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom in the amine group can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Butanamine, N-propyl- can be compared with other similar amines such as:
1-Butanamine: A primary amine with a similar structure but lacking the propyl group.
N-Propyl-1-propanamine: Another secondary amine with a different alkyl group arrangement.
N,N-Diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom.
The uniqueness of 1-Butanamine, N-propyl- lies in its specific alkyl group arrangement, which can influence its reactivity and applications .
Properties
IUPAC Name |
N-propylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-5-7-8-6-4-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYZDPHNAGSFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066566 | |
Record name | 1-Butanamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20193-21-9 | |
Record name | N-Propyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20193-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Propylbutylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020193219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanamine, N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PROPYLBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y441J3U9FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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